2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4,6-trimethylbenzene sulfonamide group linked to a 2,3,4,9-tetrahydro-1H-carbazole scaffold via a methylene bridge. The tetrahydrocarbazole moiety, a partially saturated carbazole derivative, may contribute to unique conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-10-15(2)22(16(3)11-14)27(25,26)23-13-17-8-9-21-19(12-17)18-6-4-5-7-20(18)24-21/h8-12,23-24H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTROQMMPJITVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide have shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.
Case Study:
A study synthesized a series of benzenesulfonamides and evaluated their antitumor activity. The most active compounds demonstrated significant selectivity and cytotoxicity against the aforementioned cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
Antidiabetic Activity
The compound's potential as an antidiabetic agent has been explored through various in vivo studies. It has been shown to lower blood glucose levels in diabetic models more effectively than standard treatments.
Case Study:
In a study evaluating the hypoglycemic effects of sulfonamide derivatives in a streptozotocin-induced diabetic rat model, several compounds exhibited significant blood glucose reduction compared to the control group. Notably, some derivatives demonstrated a hypoglycemic effect comparable to glibenclamide .
Enzyme Inhibition
The sulfonamide structure is known for its ability to inhibit specific enzymes relevant to metabolic disorders. Research has focused on the inhibition of α-glucosidase and acetylcholinesterase enzymes.
Case Study:
A study synthesized new sulfonamides and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. These compounds showed promising results in reducing enzyme activity, which could be beneficial for conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydrocarbazole moiety may interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Sulfonamide Group
4-Chloro-N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-ylmethyl)benzenesulfonamide
- Key Differences: Substituent: The benzene ring bears a single chlorine atom at the para position instead of three methyl groups. Electronic Effects: Chlorine is electron-withdrawing, altering the electronic profile of the sulfonamide group compared to the electron-donating methyl groups in the target compound.
- Implications :
SC-558 and Derivatives
- Key Differences :
- Implications: The dihydroquinazoline core in SC-558 derivatives facilitates planar π-π stacking with COX-2’s hydrophobic pocket, while the tetrahydrocarbazole in the target compound may adopt non-planar conformations due to partial saturation . Methyl and ester groups in SC-558 analogs enhance metabolic stability compared to the trimethyl-substituted target compound .
Core Scaffold Modifications
Carbazole vs. Quinazoline Derivatives
| Property | Target Compound (Carbazole Core) | SC-558 (Quinazoline Core) |
|---|---|---|
| Aromaticity | Partially saturated (tetrahydro) | Fully unsaturated |
| Conformational Flexibility | Higher (due to saturation) | Lower (planar structure) |
| π-Stacking Potential | Moderate | High |
| Hydrogen-Bonding Sites | Carbazole NH and sulfonamide SO2 | Quinazoline N and SO2 |
Pharmacological and Physicochemical Properties (Inferred)
| Compound | clogP (Estimated) | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4.5 | 85 | <0.1 |
| 4-Chloro-Carbazole Sulfonamide | 3.2 | 90 | 0.5 |
| SC-558 | 2.8 | 95 | 1.2 |
- Notes: The trimethyl substitution increases clogP, suggesting enhanced membrane permeability but poorer aqueous solubility. Higher topological polar surface area (TPSA) in SC-558 correlates with improved solubility .
Biological Activity
2,4,6-Trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and carbazole derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.5 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene moiety and a tetrahydrocarbazole unit.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various benzene sulfonamides demonstrated their effectiveness against a range of bacterial strains. In particular, the derivative 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting cardiovascular implications as well .
Anticancer Activity
Carbazole derivatives have been extensively studied for their anticancer potential. For instance, certain N-substituted carbazoles have exhibited inhibitory effects on topoisomerase II activity at low concentrations, indicating potential for use in cancer therapy . The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Compounds containing the carbazole structure have been linked to anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with receptors can lead to altered signaling cascades affecting cell proliferation and survival.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the carbazole-derived amine intermediate. Key steps:
- Nucleophilic Substitution : React 2,3,4,9-tetrahydro-1H-carbazol-6-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Solvent Selection : Dichloromethane or DMF ensures solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Et₃N, DCM, RT, 12h | 78 | 96% |
| Purification | Ethyl acetate/hexane (3:7) | 65 | 99% |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to verify methyl groups (δ 2.1–2.4 ppm) and sulfonamide linkages (δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 439.18) .
- X-ray Crystallography : Resolve spatial arrangement of the tetrahydrocarbazole and sulfonamide moieties .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS to assess stability over 100 ns trajectories .
- QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters (LogP) with anti-inflammatory activity .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay Standardization : Use uniform cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., celecoxib) to minimize variability .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ ranges for COX-2 inhibition: 0.5–2.3 µM) .
Q. How to design structure-activity relationship (SAR) studies for this sulfonamide derivative?
- Methodological Answer :
- Core Modifications : Compare analogs with substituent variations (e.g., 4-fluoro vs. 4-ethoxy groups) .
- Table 2 : SAR for Anti-inflammatory Activity
| Analog | Substituent | IC₅₀ (COX-2, µM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Parent | 2,4,6-Trimethyl | 0.9 | 25:1 |
| A | 4-Fluoro | 0.7 | 30:1 |
| B | 4-Ethoxy | 1.2 | 18:1 |
- In Silico Screening : Prioritize analogs with improved LogP (<3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. What advanced techniques assess the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal Stability : Incubate with liver microsomes; t₁/₂ > 30 min suggests metabolic resistance .
- In Vivo Tracking : Use radiolabeled C-compound to quantify tissue distribution in rodents .
Theoretical and Experimental Design Considerations
Q. How to align research on this compound with broader chemical engineering frameworks?
- Methodological Answer :
- Process Intensification : Integrate membrane separation (e.g., nanofiltration) to recover unreacted intermediates .
- Scale-Up Simulations : Use COMSOL Multiphysics to model heat transfer in exothermic sulfonylation steps .
Q. Why is field research critical despite advances in computational methods?
- Methodological Answer : Empirical validation remains essential for:
- Heterogeneous Systems : Observe compound stability in real-world matrices (e.g., soil/water interfaces) .
- Dynamic Interactions : Capture redox behavior in aerobic vs. anaerobic microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
